1-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
This compound is a pyrazole-carboxylic acid derivative featuring a biphenyl-substituted thiazole ring and a trifluoromethyl group at position 5 of the pyrazole core. Its molecular formula is C₂₃H₁₄F₃N₃O₂S, with a molecular weight of 477.4 g/mol . The biphenyl-thiazole moiety contributes to aromatic stacking interactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O2S/c21-20(22,23)17-15(18(27)28)10-24-26(17)19-25-16(11-29-19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKANJNRUNRPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(=C(C=N4)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions include the use of strong bases, such as sodium hydride, and various coupling reagents to facilitate the formation of the desired bonds .
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve these goals .
Chemical Reactions Analysis
1-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in key biological processes. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound and its thiophene analog reduces basicity and enhances membrane permeability compared to non-fluorinated analogs.
- Halogenation in the polychlorophenyl analog significantly elevates LogP (5.1 vs.
Stability and Metabolic Considerations
- The trifluoromethyl group in the target compound resists oxidative metabolism, extending half-life compared to methyl or chloro analogs .
Biological Activity
The compound 1-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a member of a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, a thiazole moiety, and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this one. For instance, derivatives containing thiazole and pyrazole moieties have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.125 | S. aureus |
| Compound B | 8 | E. coli |
| Compound C | 0.5 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal potential of similar compounds has also been documented. The presence of the triazole core in related structures has been associated with broad-spectrum antifungal activity. For example, derivatives of 1,2,4-triazoles have demonstrated efficacy against fungal strains resistant to conventional treatments .
Anticancer Properties
Emerging research indicates that pyrazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the pyrazole or thiazole rings can significantly alter potency and selectivity:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Biphenyl Substitution : Influences binding affinity to biological targets.
Research has shown that small changes in the substituents can lead to substantial variations in antimicrobial and anticancer activities .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Antibacterial Evaluation : A study evaluated a series of thiazole-pyrazole derivatives against multi-drug resistant strains, revealing that modifications led to increased efficacy compared to standard antibiotics .
- Antifungal Screening : In vitro assessments demonstrated that certain derivatives exhibited potent antifungal activity against Candida albicans, suggesting potential for therapeutic use in fungal infections resistant to azoles .
- Cancer Cell Line Studies : Compounds were tested on various cancer cell lines, showing selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating a promising therapeutic window .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
